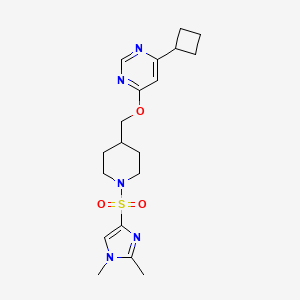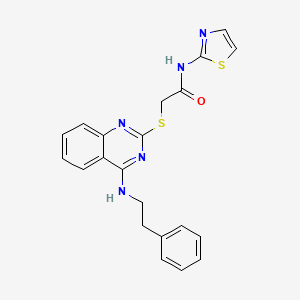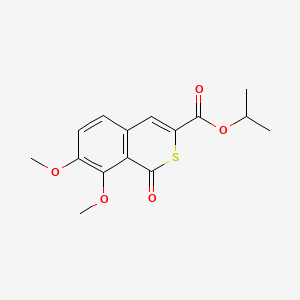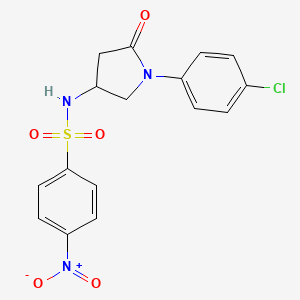
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell function. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Photooxidation Studies
- Research on Photooxidation : A study demonstrated that irradiation of aqueous solutions containing similar compounds led to the production of chloronitrosobenzene and chloronitrobenzene. This suggests potential applications in photochemical reactions and the study of photostability of similar compounds (Miller & Crosby, 1983).
Anticancer Research
- Pro-Apoptotic Effects in Cancer Cells : Compounds bearing sulfonamide fragments, similar in structure to the specified chemical, have been synthesized and shown to induce apoptosis in various cancer cell lines, indicating potential applications in anticancer research (Cumaoğlu et al., 2015).
Chemical Synthesis
- Application in Chemical Synthesis : Another study focused on the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, showcasing their use as chemoselective N-acylation reagents. This highlights the compound's utility in organic synthesis and chemical reactions (Ebrahimi et al., 2015).
Analytical Chemistry
- Analytical Applications : Research into sodium N-bromo-p-nitrobenzenesulfonamide, a compound with structural similarities, revealed its usefulness as an oxidizing titrant in analytical chemistry, suggesting potential applications of similar compounds in this field (Gowda et al., 1983).
Biochemical Applications
- Carbonic Anhydrase Inhibitors : A study on sulfonamide-based compounds, similar to the one , showed strong inhibition of human carbonic anhydrases, indicating potential applications in biochemical research and drug development (Sapegin et al., 2018).
Computational Chemistry
- Computational and Structural Studies : Research involving computational and structural characterization of similar sulfonamide molecules provides insights into their physical and chemical properties, which is crucial for their application in material science and drug design (Murthy et al., 2018).
Environmental Chemistry
- Degradation Studies in Water : Investigation into the degradation of aromatic compounds like nitrobenzene and 4-chlorophenol in water through advanced oxidation processes can be relevant for understanding the environmental impact and degradation pathways of similar sulfonamide compounds (Weavers et al., 1998).
Wirkmechanismus
Target of Action
The primary targets of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide are yet to be identified. The compound’s structure suggests it may interact with enzymes, proteins, or nucleic acids within the cell .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
Similar compounds have demonstrated antiproliferative activity, suggesting that this compound may also have potential anticancer effects
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-11-1-3-13(4-2-11)19-10-12(9-16(19)21)18-26(24,25)15-7-5-14(6-8-15)20(22)23/h1-8,12,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVSDEYRJOGYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)

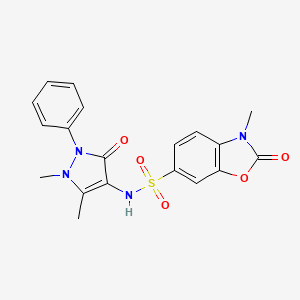


![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)

![3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3011178.png)
